KMO Biochemical Potency: Cyclopropoxy vs. Methoxy Substituent
In the biochemical assay against human KMO, the final compound derived from (3-Chloro-4-cyclopropoxyphenyl)boronic acid (CHDI-340246) exhibits an IC50 of 0.5 nM. In contrast, the analog featuring a 4-methoxy substituent, synthesized from (3-Chloro-4-methoxyphenyl)boronic acid, is reported to be significantly less potent, with an IC50 in the micromolar range, demonstrating the critical nature of the cyclopropoxy group for target engagement [1]. This represents a potency differential of over 1,000-fold.
| Evidence Dimension | Human KMO biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | CHDI-340246 (derived from target boronic acid): IC50 = 0.5 nM |
| Comparator Or Baseline | 4-Methoxy analog (derived from (3-Chloro-4-methoxyphenyl)boronic acid): IC50 ~ low µM range |
| Quantified Difference | >1,000-fold decrease in potency for the methoxy analog relative to the cyclopropoxy compound. |
| Conditions | Biochemical assay against human KMO (Toledo-Sherman et al., 2015) [1]. |
Why This Matters
Procuring the specific boronic acid ensures the final inhibitor achieves the low-nanomolar potency required for clinical development, a standard methoxy-substituted building block cannot meet.
- [1] Toledo-Sherman, L. M., Prime, M. E., Mrzljak, L., et al. (2015). Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry, 58(3), 1159-1183. View Source
